molecular formula C7H16ClNO2 B1458323 4-[(Methylamino)methyl]oxan-4-ol hydrochloride CAS No. 1797336-47-0

4-[(Methylamino)methyl]oxan-4-ol hydrochloride

Cat. No.: B1458323
CAS No.: 1797336-47-0
M. Wt: 181.66 g/mol
InChI Key: MWCPCHGAUBBNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Methylamino)methyl]oxan-4-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is a hydrochloride salt form of 4-[(methylamino)methyl]oxan-4-ol, which is a derivative of tetrahydro-2H-pyran. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(methylamino)methyl]oxan-4-ol hydrochloride typically involves the reaction of 4-hydroxytetrahydropyran with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4-[(Methylamino)methyl]oxan-4-ol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(Methylamino)methyl]oxan-4-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(Methylamino)methyl]oxan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(Methylamino)methyl]oxan-4-ol hydrochloride can be compared with other similar compounds, such as:

    4-[(Amino)methyl]oxan-4-ol hydrochloride: This compound has a similar structure but lacks the methyl group on the amino moiety.

    4-[(Ethylamino)methyl]oxan-4-ol hydrochloride: This compound has an ethyl group instead of a methyl group on the amino moiety.

    4-[(Dimethylamino)methyl]oxan-4-ol hydrochloride: This compound has two methyl groups on the amino moiety.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(methylaminomethyl)oxan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-8-6-7(9)2-4-10-5-3-7;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCPCHGAUBBNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCOCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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